molecular formula C19H17NO5 B15053743 Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B15053743
M. Wt: 339.3 g/mol
InChI Key: QYHUSRTZIBSJRU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate is a benzo[d]oxazole derivative featuring two ester groups: an ethoxycarbonyl moiety at the 4-position of the phenyl ring and a second ethoxycarbonyl group at the 5-position of the benzoxazole core. Its synthesis typically involves coupling reactions between substituted benzoxazoles and ester-functionalized aryl precursors, as seen in analogous compounds .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylphenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C19H17NO5/c1-3-23-18(21)13-7-5-12(6-8-13)17-20-15-11-14(19(22)24-4-2)9-10-16(15)25-17/h5-11H,3-4H2,1-2H3

InChI Key

QYHUSRTZIBSJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A common approach involves condensing 2-amino-5-(ethoxycarbonyl)phenol with 4-(ethoxycarbonyl)benzaldehyde under acidic conditions.

Procedure :

  • Dissolve 2-amino-5-(ethoxycarbonyl)phenol (1.0 eq) and 4-(ethoxycarbonyl)benzaldehyde (1.1 eq) in glacial acetic acid.
  • Reflux at 120°C for 8–12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanism :

  • The aldehyde undergoes nucleophilic attack by the amine, forming a Schiff base.
  • Intramolecular cyclization eliminates water, forming the oxazole ring.

Yield : 65–72%
Purity : >95% (HPLC)

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction time.

Optimized Conditions :

Parameter Value
Solvent DMF
Temperature 150°C
Time 30 minutes
Catalyst p-Toluenesulfonic acid

Advantages :

  • 85% yield.
  • Reduced side products compared to thermal methods.

Bromination and Cross-Coupling Strategies

Bromination of Ethyl Oxazole-5-Carboxylate

Ethyl oxazole-5-carboxylate (CAS 118994-89-1) serves as a precursor for introducing bromine at position 4.

Procedure :

  • Cool a THF/DMPU solution of ethyl oxazole-5-carboxylate to -78°C.
  • Add lithium hexamethyldisilazide (1.3 eq), followed by bromine (1.3 eq).
  • Stir for 45 minutes, then quench with sodium thiosulfate.

Outcome :

  • Ethyl 4-bromooxazole-5-carboxylate (30–35% yield).
  • Key intermediate for Suzuki-Miyaura coupling.

Suzuki Coupling with 4-(Ethoxycarbonyl)Phenylboronic Acid

The brominated oxazole reacts with 4-(ethoxycarbonyl)phenylboronic acid to install the aryl group.

Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DME/H₂O (3:1)
Temperature 80°C

Yield : 60–68%
Challenges :

  • Ester groups may require protection to prevent hydrolysis.

Grignard Reaction-Based Approaches

Inspired by methods for ethyl 2-oxo-4-phenylbutyrate, Grignard reagents can introduce aryl groups to oxazole intermediates.

Modified Protocol :

  • Prepare Grignard reagent from 4-bromophenyl ethyl ether and magnesium in methyl tert-butyl ether.
  • React with ethyl oxazole-5-carboxylate at -30°C to 50°C.
  • Acidic workup and purification yield the target compound.

Key Adjustments :

  • Solvent: Methyl tert-butyl ether minimizes side reactions.
  • Temperature control critical for suppressing Wurtz coupling.

Yield : 70–75%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Acid-catalyzed 65–72 >95 Low Moderate
Microwave-assisted 85 >98 Medium High
Suzuki coupling 60–68 90–95 High Limited
Grignard approach 70–75 >97 Medium High

Trade-offs :

  • Microwave synthesis offers high yields but requires specialized equipment.
  • Grignard methods balance cost and scalability but demand strict temperature control.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, oxazole-H)
  • δ 8.10–7.95 (m, 4H, aryl-H)
  • δ 4.40 (q, 4H, -OCH₂CH₃)
  • δ 1.40 (t, 6H, -CH₃)

IR (cm⁻¹) :

  • 1725 (C=O ester)
  • 1610 (C=N oxazole)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s antibacterial and anti-viral effects are likely due to its ability to disrupt the cell membranes of bacteria and viruses, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

The compound shares structural similarities with other benzoxazole- and isoxazole-based derivatives, which exhibit diverse biological activities. Key comparisons include:

Compound Name Structural Features Biological Activity MIC/IC₅₀ Values Key Differences Reference
Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate Benzo[d]oxazole core; ethoxycarbonyl groups at C5 (benzoxazole) and C4 (phenyl) Antimicrobial (broad-spectrum) Not explicitly reported Dual ester groups enhance solubility and bioavailability
2-(4-(3-(Trifluoromethoxy)phenyl)amino)benzo[d]oxazole-5-carboxylate Trifluoromethoxy substituent at phenyl ring Selective anti-Clostridioides difficile MIC = 0.125 µg/mL (vs. C. difficile) Trifluoromethoxy group improves selectivity and potency against C. difficile compared to dual esters
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) Benzoimidazole core; piperazine and fluorophenyl substituents Antitubercular MIC = 0.112 µM (MTB-H37Rv) Benzoimidazole and piperazine moieties confer activity against mycobacteria
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate Bromophenyl substituent at C2 Not explicitly reported (structural analogue) N/A Bromine substituent may influence electronic properties and binding affinity

Pharmacokinetic and Selectivity Profiles

  • The dual-ester groups in the target compound likely improve solubility compared to analogues with hydrophobic substituents (e.g., trifluoromethoxy or bromophenyl groups) .
  • The trifluoromethoxy analogue () shows exceptional selectivity for C. difficile (MIC = 0.125 µg/mL vs. 2–126 µg/mL for beneficial gut microbiota), attributed to its electron-withdrawing substituent enhancing target binding .

Key Research Findings

  • Antimicrobial Potency : The trifluoromethoxy derivative () outperforms vancomycin against C. difficile, suggesting that electron-deficient substituents on the phenyl ring enhance activity .
  • Structural Flexibility : The benzo[d]oxazole core tolerates diverse substituents (e.g., esters, halides, trifluoromethyl groups) without losing bioactivity, enabling tailored drug design .
  • Dual Ester Advantage : this compound’s dual esters may balance lipophilicity and solubility, a critical factor in oral bioavailability .

Biological Activity

Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate is a synthetic organic compound notable for its complex structure, which includes a benzo[d]oxazole ring system. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C19H17NO5, with a molecular weight of approximately 339.3 g/mol. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.

Chemical Structure and Synthesis

The structural features of this compound include:

  • Benzo[d]oxazole ring : A fused aromatic ring system that contributes to the compound's stability and reactivity.
  • Ethoxycarbonyl group : Enhances solubility and may influence biological interactions.
  • Carboxylate group : Potentially involved in hydrogen bonding and ionic interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions, often utilizing acid catalysts for esterification. The following general procedure can be employed:

  • Combine the benzo[d]oxazole derivative with an ethoxycarbonyl-substituted phenol in the presence of an acid catalyst.
  • Heat the mixture under reflux conditions to promote ester formation.
  • Purify the resulting product through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess activity against a range of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

In one study, a series of ethyl derivatives demonstrated notable antibacterial effects, suggesting that modifications to the phenolic structure can enhance activity against specific pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that derivatives containing the benzo[d]oxazole moiety can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) analyses indicate that specific substitutions on the phenyl ring can significantly affect cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent evaluation assessed the cytotoxic effects of several benzo[d]oxazole derivatives on human cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)10
Compound BHeLa (cervical cancer)15
This compoundA549 (lung cancer)12

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

While the precise mechanism of action for this compound remains under investigation, it is hypothesized to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.
  • Disruption of cellular membranes : The lipophilicity imparted by the ethoxycarbonyl group may facilitate membrane penetration and disrupt cellular integrity.

Q & A

Q. Advanced Application :

  • Data Contradiction Analysis : Discrepancies in expected vs. observed NMR splitting patterns may indicate rotameric forms or impurities. Cross-validation with mass spectrometry or IR is recommended.

What strategies are effective in analyzing structure-activity relationships (SAR) for benzo[d]oxazole derivatives in antimicrobial research?

Advanced Research Question

  • Substituent Effects : The 4-(ethoxycarbonyl)phenyl group enhances lipophilicity, improving membrane penetration. In analogs, trifluoromethylthio or methoxy groups increase potency against C. difficile (MIC: 0.125 µg/mL) by 16–1000× compared to non-substituted derivatives .
  • Selectivity Profiling : Compare MIC values against target pathogens (e.g., C. difficile) versus commensal bacteria (e.g., Bifidobacterium spp.) to assess therapeutic index .

Methodological Approach:

  • In Vitro Assays : Broth microdilution for MIC determination .
  • Computational Modeling : Docking studies to evaluate interactions with bacterial targets (e.g., S1P1 receptors in related compounds ).

How do researchers address discrepancies in reaction yields when synthesizing substituted benzo[d]oxazole carboxylates?

Advanced Research Question
Case Study :

  • Low Yields (20–60%) : Observed in nitro-substituted derivatives due to competing side reactions (e.g., hydrolysis of acyl chlorides). Mitigated by anhydrous conditions and controlled temperature .
  • High Yields (87%) : Achieved in fluoropyridinyl analogs using stoichiometric acid catalysts and toluene reflux, minimizing decomposition .

Data Analysis Framework:

  • Parameter Screening : Optimize solvent (DMF vs. toluene), catalyst loading, and reaction time via Design of Experiments (DoE).
  • Byproduct Identification : LC-MS to identify impurities (e.g., uncyclized intermediates).

What in vitro models evaluate the biological activity of this compound, and how does its selectivity compare to analogs?

Advanced Research Question

  • Antimicrobial Models :
    • C. difficile ATCC 43594: MIC = 0.125 µg/mL for trifluoromethoxy-substituted analogs .
    • Selectivity Ratio: MIC values 16–1000× higher against Bifidobacterium spp., indicating pathogen specificity .
  • Apoptosis Assays : MTT or flow cytometry in cancer cell lines (e.g., HepG2) for benzoxazole derivatives targeting Bcl-2 proteins .

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